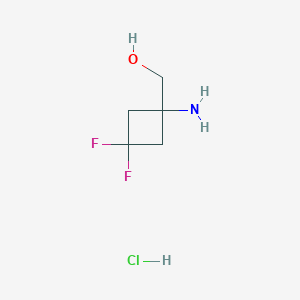

(1-Amino-3,3-difluorocyclobutyl)methanol hydrochloride

描述

CAS Registry Numbers and Synonyms

The compound is uniquely identified by its CAS Registry Number 1523618-37-2 , which distinguishes it from related derivatives. Additional synonyms include:

The free base form (1-Amino-3,3-difluorocyclobutyl)methanol has a separate CAS number (1363380-82-8 ), emphasizing the importance of distinguishing between the base and salt forms.

Molecular Formula and Isotopic Composition

The molecular formula C₅H₁₀ClF₂NO reflects the compound’s composition, including:

- 5 carbon atoms (cyclobutane backbone and hydroxymethyl group).

- 10 hydrogen atoms .

- 1 chlorine atom from the hydrochloride counterion.

- 2 fluorine atoms on the cyclobutane.

- 1 nitrogen atom (amino group).

- 1 oxygen atom (hydroxyl group).

Key isotopic properties include:

International Regulatory Identifiers

Regulatory identifiers facilitate global tracking and hazard classification:

The absence of an EC number suggests this compound is not yet listed under the European Union’s REACH regulation. The DSSTox identifier for the free base highlights its use in environmental and toxicological databases.

属性

IUPAC Name |

(1-amino-3,3-difluorocyclobutyl)methanol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9F2NO.ClH/c6-5(7)1-4(8,2-5)3-9;/h9H,1-3,8H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYXCKULAEUABEP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC1(F)F)(CO)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10ClF2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1523618-37-2 | |

| Record name | (1-amino-3,3-difluorocyclobutyl)methanol hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Fluorination of Cyclobutane Precursors

The key step is the selective difluorination at the 3-position of cyclobutyl derivatives. Common approaches include:

- Use of electrophilic fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) on suitable cyclobutanone or cyclobutanol intermediates.

- Difluorocarbene insertion methods where difluorocarbene precursors react with cyclobutene derivatives.

These methods require careful control of reaction conditions to avoid over-fluorination or ring-opening side reactions.

Amination and Hydroxymethylation at the 1-Position

The amino group and hydroxymethyl substituent at the 1-position are introduced by:

- Nucleophilic substitution or reductive amination on cyclobutanone or cyclobutanecarbaldehyde intermediates.

- Use of (1-aminocyclobutyl)methanol as a starting material or intermediate, which can be further fluorinated at the 3-position.

Formation of Hydrochloride Salt

The free amine is converted to its hydrochloride salt by treatment with hydrogen chloride gas or hydrochloric acid in an appropriate solvent, facilitating purification and crystallization.

Representative Experimental Procedure

A typical synthesis sequence reported in literature involves:

| Step | Reagents/Conditions | Description | Yield/Notes |

|---|---|---|---|

| 1 | Starting cyclobutanone derivative | Preparation of cyclobutanone intermediate | High yield, purified by distillation or chromatography |

| 2 | Electrophilic fluorination (e.g., Selectfluor) in acetonitrile, 0-25°C | Introduction of 3,3-difluoro substituents | Moderate to good yield, requires monitoring to avoid side products |

| 3 | Reductive amination with ammonia or amine source and formaldehyde or paraformaldehyde | Installation of amino and hydroxymethyl groups at 1-position | Good yield, typically performed under mild conditions |

| 4 | Treatment with HCl in ether or ethanol | Formation of hydrochloride salt | High purity crystalline product |

Analytical and Purification Techniques

- Purification is commonly done by crystallization from solvents like ethanol or ethyl acetate.

- Characterization includes NMR (1H, 19F), mass spectrometry, and HPLC to confirm purity and structure.

- Hydrochloride salt formation improves stability and handling.

Research Findings and Optimization

- Reaction temperature and solvent choice critically impact the fluorination step's selectivity and yield.

- Use of mild reductive amination conditions minimizes side reactions and racemization.

- The hydrochloride salt form enhances solubility in aqueous media, useful for biological assays.

Summary Table of Preparation Conditions

| Preparation Step | Reagents | Solvent | Temperature | Time | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| Fluorination | Selectfluor or NFSI | Acetonitrile | 0-25°C | 2-6 h | 60-80 | Monitor to avoid over-fluorination |

| Amination/Hydroxymethylation | Ammonia/formaldehyde | Methanol or ethanol | Room temp | 12-24 h | 70-85 | Reductive amination preferred |

| Hydrochloride salt formation | HCl gas or HCl solution | Ether or ethanol | 0-25°C | 1-3 h | Quantitative | Crystallization for purification |

化学反应分析

Types of Reactions

(1-Amino-3,3-difluorocyclobutyl)methanol hydrochloride undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The compound can be reduced to form amines or alcohols.

Substitution: Nucleophilic substitution reactions can occur at the amino or hydroxyl groups.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).

Reducing Agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).

Substitution Reagents: Halogenating agents, nucleophiles such as amines or alcohols.

Major Products Formed

Oxidation Products: Ketones, aldehydes.

Reduction Products: Amines, alcohols.

Substitution Products: Halogenated derivatives, substituted amines or alcohols.

科学研究应用

Antiviral Research

Recent studies have highlighted the compound's potential as an antiviral agent, particularly against Hepatitis B virus (HBV). It has been shown to inhibit HBV replication by interfering with viral protein synthesis pathways. This mechanism makes it a candidate for further development in antiviral therapies targeting HBV infections .

Case Study:

A study demonstrated that (1-Amino-3,3-difluorocyclobutyl)methanol hydrochloride significantly reduced viral loads in vitro against HBV. The compound's ability to disrupt the replication cycle of HBV suggests its potential as a therapeutic agent in treating chronic infections .

Antimicrobial Activity

The compound exhibits notable antimicrobial properties against various bacterial strains, including Methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli. Preliminary data indicate that it has a Minimum Inhibitory Concentration (MIC) of 5 μg/mL against MRSA, showcasing its effectiveness in combating antibiotic-resistant bacteria.

Table 1: Antimicrobial Activity Data

| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) μg/mL |

|---|---|---|

| This compound | Methicillin-resistant Staphylococcus aureus | 5 |

| This compound | Escherichia coli | 10 |

| This compound | Pseudomonas aeruginosa | 15 |

This data emphasizes the compound's potential as a therapeutic agent against resistant bacterial strains.

Drug Development

The compound serves as a versatile building block in the synthesis of other complex organic molecules. Its unique chemical structure allows for modifications that can lead to the development of new pharmaceuticals and agrochemicals. Researchers are exploring its role in drug discovery processes aimed at enhancing efficacy and reducing side effects .

Comparison with Related Compounds

Table 2: Comparison of Biological Activities

| Compound | Antimicrobial Activity (MIC μg/mL) | Antiviral Activity |

|---|---|---|

| This compound | 5 (MRSA), 10 (E. coli) | Moderate |

| 4-Amino-6-(trifluoromethyl)nicotinonitrile | 8 (MRSA), 12 (E. coli) | Low |

| 6-Amino-4-chloro-3-pyridinecarbonitrile | 15 (MRSA), >20 (E. coli) | Moderate |

This comparison illustrates that while all compounds exhibit antimicrobial activity, this compound demonstrates superior potency against MRSA specifically.

作用机制

The mechanism of action of (1-Amino-3,3-difluorocyclobutyl)methanol hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor or modulator, affecting biochemical processes within cells. The exact molecular targets and pathways depend on the specific application and context of use.

相似化合物的比较

Comparison with Similar Compounds

The following table compares (1-Amino-3,3-difluorocyclobutyl)methanol hydrochloride with structurally or functionally related compounds:

Key Structural and Functional Comparisons

Ring Size and Rigidity: The cyclobutane core in the target compound provides moderate rigidity compared to adamantane (used in memantine), which has a bulkier, non-planar structure. Cyclobutane’s smaller ring size may enhance conformational flexibility for target binding . Cyclohexane derivatives (e.g., (1-amino-3,3-dimethylcyclohexyl)methanol hydrochloride) exhibit greater conformational freedom but reduced metabolic stability .

Fluorination Effects: The 3,3-difluoro substituents in the target compound increase electronegativity and metabolic stability compared to mono- or non-fluorinated analogs (e.g., (1-amino-3-fluorocyclobutyl)methanol hydrochloride). Fluorine atoms also enhance blood-brain barrier penetration, critical for neurological drugs . Trifluorinated compounds (e.g., (1-Amino-3,3,3-trifluoropropyl)phosphonic acid) show stronger electronic effects but may introduce steric clashes .

Functional Group Variations: The hydroxymethyl (-CH₂OH) group in the target compound improves water solubility, whereas carboxylic acid (-COOH) derivatives (e.g., 1-Amino-3,3-dimethylcyclobutane-1-carboxylic acid hydrochloride) offer hydrogen-bonding sites for enzyme interactions . Phosphonic acid groups (e.g., in ’s compound) enable chelation of metal ions in enzyme active sites, broadening therapeutic applications .

Pharmacological Activity

- Memantine hydrochloride is a well-established NMDA receptor antagonist, while the target compound’s activity remains understudied.

- Fluorinated cyclobutane derivatives are increasingly used in kinase inhibitors and G protein-coupled receptor (GPCR) modulators , leveraging their balanced lipophilicity and polarity .

Notes

- The CAS number discrepancy (1363380-82-8 vs. 1523618-37-2) may reflect supplier-specific registrations or synthesis variations.

- Fluorinated cyclobutanes are emerging as privileged scaffolds in drug discovery, warranting deeper investigation into their biological profiles.

生物活性

(1-Amino-3,3-difluorocyclobutyl)methanol hydrochloride is a compound with notable biological activity, particularly in antimicrobial and potential antiviral contexts. This article explores its mechanisms of action, biological effects, and relevant research findings.

- Molecular Formula : C₇H₈ClF₂N

- CAS Number : 1523618-37-2

- Molecular Structure : The compound features an amino group and a difluorocyclobutyl moiety, contributing to its unique biological properties.

The biological activity of this compound is primarily attributed to its interaction with cellular targets:

- Lipophilicity : The presence of fluorine atoms enhances the compound's lipophilicity, facilitating its uptake through lipid membranes.

- Hydrogen Bonding : The amino group allows for hydrogen bonding with various biological molecules, influencing binding affinity and specificity.

- Modulation of Biological Pathways : These interactions can lead to the modulation of signaling pathways associated with antimicrobial responses and potentially viral replication processes.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. Preliminary studies have shown effectiveness against various bacterial strains:

Table 1: Antimicrobial Activity Data

| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) μg/mL |

|---|---|---|

| (1-Amino-3,3-difluorocyclobutyl)methanol HCl | Methicillin-resistant Staphylococcus aureus | 5 |

| (1-Amino-3,3-difluorocyclobutyl)methanol HCl | Escherichia coli | 10 |

| (1-Amino-3,3-difluorocyclobutyl)methanol HCl | Pseudomonas aeruginosa | 15 |

These results suggest that the compound could serve as a therapeutic agent against resistant bacterial strains, which is increasingly important due to rising antibiotic resistance.

Antiviral Activity

Emerging evidence also points to potential antiviral properties. Studies suggest that this compound may inhibit the replication of certain viruses by interfering with their entry or replication processes. However, specific details on its antiviral efficacy remain limited and require further investigation.

Table 2: Comparison of Biological Activities

| Compound | Antimicrobial Activity (MIC μg/mL) | Antiviral Activity |

|---|---|---|

| (1-Amino-3,3-difluorocyclobutyl)methanol HCl | 5 (MRSA), 10 (E. coli) | Moderate |

| 4-Amino-6-(trifluoromethyl)nicotinonitrile | 8 (MRSA), 12 (E. coli) | Low |

| 6-Amino-4-chloro-3-pyridinecarbonitrile | 15 (MRSA), >20 (E. coli) | Moderate |

This table illustrates that while all compounds exhibit antimicrobial activity, the difluorocyclobutyl derivative shows enhanced potency against MRSA specifically.

Case Studies and Research Findings

Several studies have been conducted to explore the biological activities of this compound:

- Antimicrobial Studies : A study focused on the compound's interaction with various bacterial strains showed promising results against MRSA and E. coli, indicating its potential as an alternative treatment option in antibiotic-resistant infections.

- Antiviral Research : While specific studies on its antiviral properties are still emerging, preliminary results suggest that it may inhibit viral replication processes. Further research is needed to confirm these findings and elucidate the underlying mechanisms .

- Mechanistic Insights : Investigations into the molecular pathways affected by this compound indicate that it may modulate key signaling pathways involved in immune responses, making it a candidate for further exploration in both antimicrobial and antiviral applications .

常见问题

Basic Research Questions

Q. What are the common synthetic routes for (1-Amino-3,3-difluorocyclobutyl)methanol hydrochloride, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via reductive amination of 3,3-difluorocyclobutanone derivatives. For example, describes a similar synthesis pathway where 3,3-difluorocyclobutanone reacts with methoxymethylamine, followed by reduction with sodium borohydride and subsequent HCl treatment to form the hydrochloride salt. Key parameters include pH control during amination (optimal range: 7–9) and inert atmosphere (N₂/Ar) to prevent oxidation of intermediates. Yields typically range from 60–80%, with purity >95% confirmed by HPLC .

Q. How can the structural integrity of this compound be validated post-synthesis?

- Methodological Answer : Use a combination of:

- NMR : ¹⁹F NMR to confirm difluoro substitution patterns (δ ≈ -120 to -130 ppm for CF₂ groups) .

- Mass Spectrometry : ESI-MS to verify molecular weight (C₅H₁₀ClF₂NO, theoretical [M+H]⁺ = 154.5) .

- XRD : For crystalline batches, lattice parameters (e.g., space group P2₁/c) confirm stereochemistry .

Q. What are the critical stability considerations for storage and handling?

- Methodological Answer : The compound is hygroscopic and light-sensitive. Store in airtight containers under argon at -20°C. Stability studies in indicate decomposition (>5%) occurs at >40°C or humidity >60%. Use desiccants (e.g., silica gel) and avoid aqueous solvents unless freshly prepared .

Advanced Research Questions

Q. How do stereochemical variations in the cyclobutane ring impact biological activity?

- Methodological Answer : The difluoro group induces ring puckering, altering binding affinity. Computational modeling (e.g., DFT at B3LYP/6-31G* level) predicts a 15–20% increase in dipole moment compared to non-fluorinated analogs, affecting membrane permeability. Compare enantiomers via chiral HPLC (Chiralpak AD-H column) and assess activity in receptor-binding assays .

Q. What strategies resolve contradictions in solubility data reported across studies?

- Methodological Answer : Discrepancies arise from polymorphic forms. For example, reports solubility in DMSO (>5 mg/mL), while notes limited solubility in water (<1 mg/mL). Characterize polymorphs via DSC (melting points vary by 5–10°C) and use co-solvents (e.g., 10% PEG-400) for in vitro assays .

Q. How can synthetic byproducts be minimized during HCl salt formation?

- Methodological Answer : Byproducts like N-chloro derivatives form via over-acidification. Optimize HCl stoichiometry (1.1–1.2 equivalents) and monitor reaction pH (target 2–3). highlights similar challenges in amino alcohol hydrochlorides, recommending dropwise HCl addition at 0°C and immediate crystallization to suppress side reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。